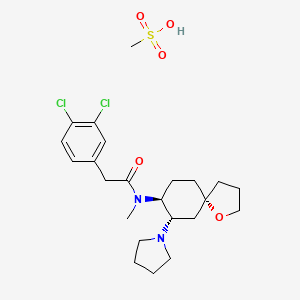

Mésylate de spiradoline

Vue d'ensemble

Description

- Il agit comme un agoniste hautement sélectif du récepteur opioïde kappa (KOR) .

- Chez les cobayes, sa valeur Ki pour le KOR est de 8,6 nM.

- Il interagit également avec les récepteurs μ et δ, avec des valeurs Ki respectives de 252 nM et 9400 nM .

Méthylate de Spiradoline:

Applications De Recherche Scientifique

- Spiradoline mesylate has diverse applications:

Analgesic: It exhibits pain-relieving properties.

Diuretic: It promotes urine production.

Antitussive: It suppresses coughing.

Neuroprotective: It protects nerve cells.

Antiarrhythmic: It affects heart rhythm.

- Its ability to penetrate the blood-brain barrier makes it valuable for research .

Mécanisme D'action

Target of Action

Spiradoline mesylate is a highly selective κ-opioid receptor agonist . The κ-opioid receptor is primarily responsible for the analgesic properties of spiradoline .

Mode of Action

Spiradoline mesylate interacts with the κ-opioid receptor, leading to a series of intracellular changes . The (-)enantiomer of spiradoline is responsible for the κ-opioid agonist properties .

Biochemical Pathways

It is known that κ-opioid receptors inhibit dopaminergic neurotransmission . Spiradoline, given systematically to rats, produces a significant and long-lasting decrease in dopamine release .

Pharmacokinetics

In preclinical studies, spiradoline has a short duration of action with a peak at around 30 minutes after administration .

Result of Action

Spiradoline has been reported to have analgesic, diuretic, and antitussive effects . It also produces significant sedation, presumably due to its antihistamine properties . Furthermore, spiradoline was reported to display effects suggestive of neuroprotective properties in animal models of ischemia .

Analyse Biochimique

Biochemical Properties

Spiradoline mesylate interacts primarily with kappa-opioid receptors, which are a type of G-protein-coupled receptor. These receptors are involved in modulating pain, mood, and stress responses. Spiradoline mesylate binds to these receptors with high affinity, leading to the activation of intracellular signaling pathways that result in analgesic effects . Additionally, spiradoline mesylate has been shown to inhibit the release of dopamine in the brain, which contributes to its effects on mood and behavior .

Cellular Effects

Spiradoline mesylate exerts significant effects on various types of cells, particularly neurons. In neuronal cells, spiradoline mesylate decreases the release of dopamine, which affects locomotor activity and analgesia . This compound also influences cell signaling pathways by activating kappa-opioid receptors, leading to changes in gene expression and cellular metabolism . In animal models, spiradoline mesylate has been observed to reduce blood pressure and heart rate, indicating its impact on cardiovascular cells .

Molecular Mechanism

The mechanism of action of spiradoline mesylate involves its binding to kappa-opioid receptors, which are predominantly located in the central nervous system. Upon binding, spiradoline mesylate activates these receptors, leading to the inhibition of adenylate cyclase and a subsequent decrease in the levels of cyclic adenosine monophosphate (cAMP) . This results in the modulation of ion channels and neurotransmitter release, ultimately producing analgesic and sedative effects . Spiradoline mesylate also affects gene expression by influencing transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of spiradoline mesylate have been shown to vary over time. Preclinical studies indicate that spiradoline mesylate has a short duration of action, with peak effects occurring approximately 30 minutes after administration . The compound is relatively stable, but its effects diminish over time due to metabolic degradation . Long-term studies have demonstrated that repeated administration of spiradoline mesylate can lead to tolerance, necessitating higher doses to achieve the same effects .

Dosage Effects in Animal Models

The effects of spiradoline mesylate in animal models are dose-dependent. At low doses, spiradoline mesylate produces analgesic effects without significant adverse reactions . At higher doses, the compound can cause sedation, diuresis, and dysphoria . In some cases, high doses of spiradoline mesylate have been associated with neuroprotective effects in models of ischemia . The therapeutic window for spiradoline mesylate is relatively narrow, and careful dosing is required to balance efficacy and safety .

Metabolic Pathways

Spiradoline mesylate is metabolized primarily in the liver, where it undergoes biotransformation by cytochrome P450 enzymes . The major metabolic pathways involve hydroxylation and conjugation reactions, leading to the formation of inactive metabolites that are excreted in the urine . The compound does not appear to have any significant active metabolites, and its pharmacokinetic profile is characterized by rapid clearance from the body .

Transport and Distribution

Within cells and tissues, spiradoline mesylate is transported and distributed via passive diffusion and active transport mechanisms . The compound readily crosses the blood-brain barrier, allowing it to exert its effects on the central nervous system . Spiradoline mesylate is also distributed to peripheral tissues, where it can interact with kappa-opioid receptors in various organs . The distribution of spiradoline mesylate is influenced by its lipophilicity and binding to plasma proteins .

Subcellular Localization

Spiradoline mesylate is primarily localized in the cytoplasm and plasma membrane of cells, where it interacts with kappa-opioid receptors . The compound does not appear to undergo significant subcellular compartmentalization, and its activity is largely confined to the sites of receptor binding . Post-translational modifications of kappa-opioid receptors, such as phosphorylation, can influence the binding affinity and efficacy of spiradoline mesylate .

Méthodes De Préparation

- Malheureusement, les voies de synthèse spécifiques et les méthodes de production industrielle du méthylate de Spiradoline ne sont pas largement documentées dans la littérature disponible.

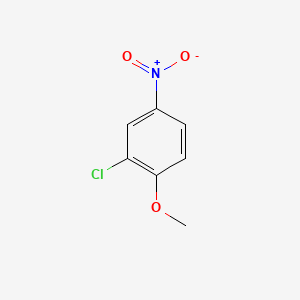

Analyse Des Réactions Chimiques

- Le méthylate de Spiradoline subit diverses réactions, notamment l'oxydation, la réduction et la substitution.

- Les réactifs et les conditions courantes utilisés dans ces réactions ne sont pas explicitement rapportés.

- Les principaux produits formés à partir de ces réactions restent non spécifiés.

Applications de la recherche scientifique

- Le méthylate de Spiradoline a des applications diverses:

Analgésique: Il présente des propriétés analgésiques.

Diurétique: Il favorise la production d'urine.

Antitussif: Il supprime la toux.

Neuroprotecteur: Il protège les cellules nerveuses.

Antiarythmique: Il affecte le rythme cardiaque.

- Sa capacité à pénétrer la barrière hémato-encéphalique en fait un outil précieux pour la recherche .

Mécanisme d'action

- Les effets du méthylate de Spiradoline sont médiés par le récepteur opioïde kappa (KOR) .

- Il module les cibles moléculaires et les voies impliquées dans la perception de la douleur, la diurèse et d'autres fonctions.

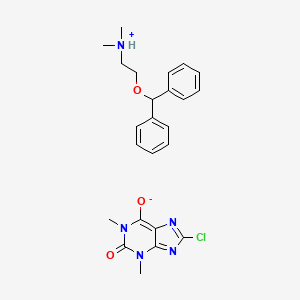

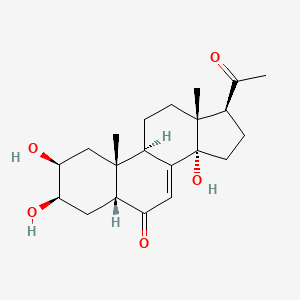

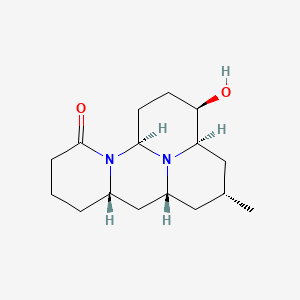

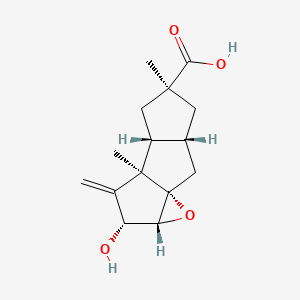

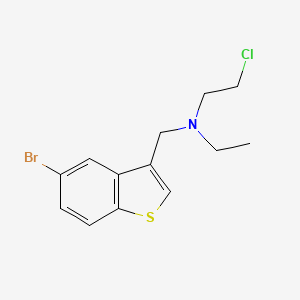

Comparaison Avec Des Composés Similaires

- Bien que les comparaisons détaillées soient rares, le méthylate de Spiradoline se démarque par son agonisme sélectif du KOR.

- Des composés similaires incluent la kétazocine et l'alazocine .

Propriétés

IUPAC Name |

2-(3,4-dichlorophenyl)-N-methyl-N-[(5R,7S,8S)-7-pyrrolidin-1-yl-1-oxaspiro[4.5]decan-8-yl]acetamide;methanesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H30Cl2N2O2.CH4O3S/c1-25(21(27)14-16-5-6-17(23)18(24)13-16)19-7-9-22(8-4-12-28-22)15-20(19)26-10-2-3-11-26;1-5(2,3)4/h5-6,13,19-20H,2-4,7-12,14-15H2,1H3;1H3,(H,2,3,4)/t19-,20-,22-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHEZDPDAYTVKKG-JLBKCEDKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1CCC2(CCCO2)CC1N3CCCC3)C(=O)CC4=CC(=C(C=C4)Cl)Cl.CS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN([C@H]1CC[C@@]2(CCCO2)C[C@@H]1N3CCCC3)C(=O)CC4=CC(=C(C=C4)Cl)Cl.CS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H34Cl2N2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701007385 | |

| Record name | Spiradoline mesylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701007385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

521.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87173-97-5 | |

| Record name | Spiradoline mesylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=87173-97-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Spiradoline mesylate [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087173975 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Spiradoline mesylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701007385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SPIRADOLINE MESYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U4E85084FG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of spiradoline mesylate?

A: Spiradoline mesylate acts as a selective kappa-opioid receptor agonist. [, , ] This means it binds with high affinity to kappa-opioid receptors, primarily located in the brain and spinal cord, triggering a cascade of intracellular events. [, , ] You can find more information on the specifics of these studies at .

Q2: How does spiradoline mesylate affect dopamine levels in the brain?

A: Studies indicate that spiradoline mesylate can decrease dopamine release in specific brain regions, particularly the nucleus accumbens. [, ] This effect is thought to be a direct result of kappa-opioid receptor activation and may contribute to some of its observed behavioral effects. [, , ]

Q3: What are the potential neuroprotective properties of spiradoline mesylate?

A: Research suggests that spiradoline mesylate may offer neuroprotection against ischemic damage. In animal models of stroke, specifically gerbils subjected to cerebral ischemia, pretreatment with spiradoline mesylate significantly reduced neuronal death in the hippocampus, a brain region highly susceptible to ischemic injury. [, , ]

Q4: What cardiovascular effects have been observed with spiradoline mesylate?

A: Spiradoline mesylate has been shown to reduce blood pressure and heart rate in animal models. [, , ] These effects are thought to be mediated through kappa-opioid receptors located within the central nervous system, specifically the hippocampus. [] Notably, these effects appear to be consistent in both normotensive and hypertensive animal models. []

Q5: Does the structure of spiradoline mesylate degrade in aqueous solutions?

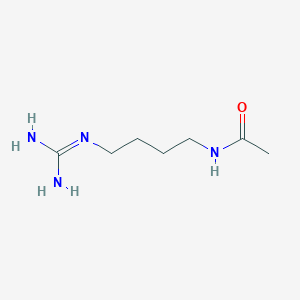

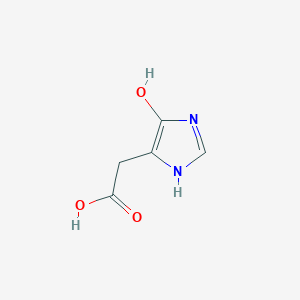

A: Research indicates that spiradoline mesylate can degrade in aqueous solutions, especially under elevated temperatures and in the presence of oxygen. [] One identified degradation product involves the formation of an imidazolidine ring within the molecule. []

Q6: How does spiradoline mesylate interact with mu-opioid receptors?

A: In contrast to its potent activation of kappa-opioid receptors, spiradoline mesylate demonstrates negligible interaction with mu-opioid receptors. [, ] This selectivity is a key feature differentiating it from other opioid agonists like morphine. []

Q7: What is the impact of spiradoline mesylate on norepinephrine release?

A: Studies have shown that spiradoline mesylate can inhibit the release of norepinephrine, a neurotransmitter involved in various physiological processes, including the regulation of blood pressure and pupil diameter. [] This effect is believed to be mediated through the activation of kappa-opioid receptors. []

Q8: How does spiradoline mesylate affect cAMP levels?

A: Research suggests that spiradoline mesylate can suppress cAMP (cyclic adenosine monophosphate) accumulation, a crucial signaling molecule involved in various cellular processes. [] This effect is likely linked to its interaction with kappa-opioid receptors and downstream signaling pathways. []

Q9: Does tolerance develop to the effects of spiradoline mesylate?

A: Studies investigating the chronic administration of spiradoline mesylate revealed persistent reductions in dopamine release without evidence of tolerance development. [] This suggests that sustained therapeutic effects might be achievable with continuous treatment. []

Q10: What are the limitations of spiradoline mesylate for clinical use?

A: Despite promising preclinical findings, clinical development of spiradoline mesylate as a therapeutic agent has been hindered by its side effect profile. These undesirable effects, including diuresis, sedation, and dysphoria, occur at doses lower than those required for analgesia, limiting its therapeutic window and potential clinical applications. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,2,3,4,7,7-Hexachlorobicyclo[2.2.1]hepta-2,5-diene](/img/structure/B1210654.png)

![2-[[(5S,6S)-1,5,6,9,14-pentahydroxy-11-methoxy-3-methyl-8,13-dioxo-5,6-dihydrobenzo[a]tetracene-2-carbonyl]amino]propanoic acid](/img/structure/B1210664.png)